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For researchers, scientists, and professionals in drug development, the choice of
computational hardware is a critical determinant of research velocity and capability. NVIDIA's
A100 and H100 Tensor Core GPUs represent two generations of powerful accelerators that
have significantly impacted the landscape of scientific computing. This guide provides an
objective comparison of their performance, supported by experimental data, to inform your
hardware decisions.

At a Glance: Key Architectural and Performance
Differences

The NVIDIA H100, based on the Hopper architecture, represents a significant leap forward
from the A100, which is built on the Ampere architecture.[1] This advancement is not merely
incremental; the H100 introduces several new features and substantial performance gains
across a range of metrics crucial for scientific workloads.

Table 1: Architectural and Feature Comparison
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Feature NVIDIA A100 NVIDIA H100

GPU Architecture Ampere[1] Hopper[1]

CUDA Cores 6,912[2] 14,592[2]

Tensor Cores 3rd Generation[3] 4th Generation[3]
FP64 Performance 9.7 TFLOPS[4] Up to 60 TFLOPS[5]
FP32 Performance 19.5 TFLOPSI[4] ~60 TFLOPS
Memory Type HBM2e[6] HBM3[6]

Memory Bandwidth Up to 2.0 TB/s[7] Up to 3.35 TB/s[2]
NVLink Interconnect 3rd Generation (600 GB/s)[5] 4th Generation (900 GB/s)[5]
PCle Support Gen 4][8] Gen 5[8]
Multi-Instance GPU (MIG) 1st Generation[3] 2nd Generation[3]

The H100 boasts more than double the number of CUDA cores, a new generation of Tensor
Cores, and significantly higher theoretical peak performance in both double-precision (FP64)
and single-precision (FP32) floating-point operations, which are fundamental to scientific
simulations.[2][4][5] The upgrade to HBM3 memory and a fourth-generation NVLink
interconnect in the H100 further alleviates potential bottlenecks by providing substantially
higher memory bandwidth and faster GPU-to-GPU communication.[5][6][7]

Performance in Scientific Applications

The architectural enhancements of the H100 translate into tangible performance gains in a
variety of scientific computing applications, particularly in fields like molecular dynamics, which
are central to drug discovery.

Table 2: Application Performance Benchmarks
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Performance
L. Benchmark NVIDIA A100 NVIDIA H100 )
Application Uplift (H100
Dataset Performance Performance
vs. A100)
STMV (1.06M
GROMACS ~X ns/day Up to 2-3x faster  2-3x[5]
atoms)
STMV (1M
NAMD ~Y ns/day Over 2x faster >2x[9]
atoms)
Lennard-Jones )
LAMMPS ~Z timesteps/s ~2-3.4x faster 2-3.4X[8]

(8M atoms)

Note: The performance metrics (ns/day, timesteps/s) are relative and can vary based on the
specific system configuration, software versions, and simulation parameters. The performance
uplift is a general estimate based on available benchmarks.

For molecular dynamics simulations, the H100 consistently demonstrates a 2x to over 3x
performance improvement compared to the A100.[5][8][9] This acceleration allows researchers
to run longer simulations, study larger and more complex biological systems, and obtain results

in a fraction of the time.

Experimental Protocols

Reproducible benchmarks are essential for accurate performance assessment. While detailed,
end-to-end protocols are not always published in their entirety, the following outlines the
general methodologies used in benchmarking these GPUs for scientific applications.

Molecular Dynamics (GROMACS, NAMD, LAMMPS):

o Software Versions: Benchmarks typically utilize recent versions of the simulation packages
(e.g., GROMACS 2023, NAMD 3.0).[9][10]

e Input Models: Standard benchmark datasets are often employed to ensure comparability.
These include:

o GROMACS: Satellite Tobacco Mosaic Virus (STMV) with approximately 1 million atoms.
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o NAMD: STMV, and Apolipoprotein A1 (APOA1).[11]

o LAMMPS: Lennard-Jones fluid, bead-spring polymer melts, and metallic solids with
varying atom counts.[12][13]

e Simulation Parameters:

Ensemble: NVT or NPT.

[e]

o

Timestep: Typically 2 femtoseconds.

[¢]

Cutoffs: Long-range electrostatics are handled with Particle Mesh Ewald (PME).

[¢]

Constraints: Bonds involving hydrogen atoms are often constrained (e.g., H-bonds in
GROMACS).[14]

o Execution: Simulations are run for a set number of steps, and performance is measured in
nanoseconds per day (ns/day) or timesteps per second. The initial steps are often excluded
from the timing to account for system equilibration.[14]

e Hardware and Software Environment:
o CPU: High-performance CPUs are used in conjunction with the GPUs.
o MPI: GPU-aware MPI libraries are used for multi-GPU and multi-node scaling.

o CUDA Toolkit: The latest versions of the CUDA toolkit are used to leverage new
architectural features.[7]

Visualizing the Architectures and Workflows

To better understand the differences and the context of their use, the following diagrams
illustrate the architectural advancements and a typical molecular dynamics workflow.
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NVIDIA A100 (Ampere)

PCle Gen 4

3rd Gen NVLink
(600 GBI/s)

HBM2e Memory
(2.0 TB/s)

3rd Gen Tensor Cores

6,912 CUDA Cores

NVIDIA H100 (Hopper)

PCle Gen 5

4th Gen NVLink
(900 GB/s)

Hopper Architecture

HBM3 Memory
(3.35 TB/s)

4th Gen Tensor Cores

14,592 CUDA Cores
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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